1-methyl-5-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole core structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include trifluoromethylating agents, pyrazole derivatives, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrazole ring are replaced with other groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole core and trifluoromethyl group but lacks additional substituents.
1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID: Similar structure but with different substituents on the pyrazole ring.
Uniqueness: 1-METHYL-5-[({3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H16F3N5O3 |
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Molecular Weight |
359.30 g/mol |
IUPAC Name |
1-methyl-5-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propylcarbamoyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H16F3N5O3/c1-8-6-10(14(15,16)17)20-22(8)5-3-4-18-12(23)11-9(13(24)25)7-19-21(11)2/h6-7H,3-5H2,1-2H3,(H,18,23)(H,24,25) |
InChI Key |
YZPOOUUEYPZHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=C(C=NN2C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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